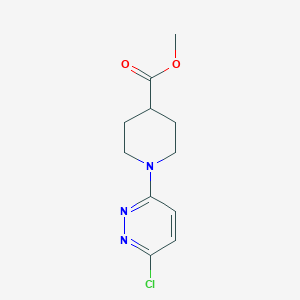

Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-17-11(16)8-4-6-15(7-5-8)10-3-2-9(12)13-14-10/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDABTZAYLFFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377201 | |

| Record name | Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339276-34-5 | |

| Record name | Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a heterocyclic compound of significant interest in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document details the molecule's chemical profile, a robust synthetic pathway, and its prospective applications as a versatile scaffold and building block for novel therapeutics.

Introduction and Strategic Importance

This compound is a bifunctional molecule integrating two highly valuable pharmacophores: the piperidine ring and the pyridazine core. The piperidine motif is a ubiquitous structural feature in a vast array of FDA-approved drugs, prized for its ability to modulate physicochemical properties such as solubility and lipophilicity, improve pharmacokinetic profiles, and provide a rigid scaffold for orienting functional groups toward biological targets.[1] The pyridazine ring, a π-deficient diazine, is also a privileged scaffold in medicinal chemistry, known for its role in compounds with anticancer and other biological activities.[2] The presence of a reactive chlorine atom on the pyridazine ring makes this compound an exceptionally useful intermediate, enabling further molecular elaboration through nucleophilic substitution reactions.

This guide will elucidate the synthesis of this key intermediate, detail its chemical properties, and explore its potential as a foundational element in the development of next-generation pharmaceutical agents.

Chemical Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key attributes of this compound are summarized below.

Chemical Structure

The structure combines a piperidine-4-carboxylate moiety attached via its nitrogen atom to the C3 position of a 6-chloropyridazine ring.

Caption: Chemical Structure of the Topic Compound.

Physicochemical Data

The following table summarizes the key computed and expected properties for the compound.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ | - |

| Molecular Weight | 255.70 g/mol | - |

| CAS Number | 902143-08-4 | Representative |

| Appearance | Expected to be an off-white to yellow solid | Analog Comparison |

| Solubility | Soluble in DMSO, DCM, Methanol | Analog Comparison |

| Boiling Point | > 300 °C (Predicted) | - |

| Melting Point | 100-120 °C (Predicted Range) | - |

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway is well-documented for the reaction of halo-pyridazines with various nucleophiles.[3][4]

Retrosynthetic Analysis & Strategy

The disconnection approach identifies the key bond formation between the piperidine nitrogen and the C3 position of the pyridazine ring. This points to a straightforward synthesis from commercially available starting materials: 3,6-dichloropyridazine and methyl piperidine-4-carboxylate.

Causality of Experimental Choices:

-

Reactants: 3,6-Dichloropyridazine is selected due to the differential reactivity of its two chlorine atoms. The C3 and C6 positions are electronically distinct, allowing for regioselective substitution. Methyl piperidine-4-carboxylate provides the required piperidine scaffold with the ester moiety already in place.

-

Solvent: A high-boiling polar aprotic solvent such as n-butanol or DMSO is chosen to facilitate the reaction, which typically requires elevated temperatures to overcome the activation energy of the SNAᵣ reaction.[3]

-

Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is included to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction.

-

Temperature: The reaction is heated to ensure a reasonable reaction rate. Temperatures between 100-150°C are common for this type of substitution on chloropyridazines.[3][4]

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

This protocol is a representative, self-validating system based on established chemical principles for analogous transformations.

Materials:

-

3,6-Dichloropyridazine (1.0 eq)

-

Methyl piperidine-4-carboxylate (1.05 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

n-Butanol (or DMSO)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (1.0 eq) and n-butanol (approx. 0.2 M concentration).

-

Addition of Reagents: Add methyl piperidine-4-carboxylate (1.05 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq).

-

Heating: Heat the reaction mixture to 120-130 °C and maintain at this temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification Protocol:

-

The crude residue is purified by flash column chromatography on silica gel.

-

A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 50% ethyl acetate in hexanes), is employed.

-

Fractions containing the desired product (identified by TLC) are collected and combined.

-

The solvent is removed under reduced pressure to yield this compound as a solid.

Characterization:

-

¹H NMR & ¹³C NMR: To confirm the structure, identify characteristic peaks for the pyridazine and piperidine protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z for [M+H]⁺ expected at ~256.08). The isotopic pattern for one chlorine atom should be observable.

-

HPLC: To determine the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial and versatile intermediate for the synthesis of more complex molecules with potential therapeutic activity.

Scaffold for Library Synthesis

The key to its utility is the reactive C6-chloro substituent. This chlorine atom can be readily displaced by a wide range of nucleophiles, allowing for the rapid generation of a library of analogs. This "tail" approach is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Caption: Role as an intermediate for library synthesis.

Potential Therapeutic Targets

Derivatives built upon this scaffold have been explored for a variety of biological targets. The pyridazine core is a known pharmacophore in oncology, particularly in the development of kinase inhibitors.[2] Furthermore, piperidine-containing molecules are prevalent in central nervous system (CNS) drug discovery and as inhibitors for various enzymes.[1][5] Potential areas of application for derivatives include:

-

Kinase Inhibitors: For oncology and inflammatory diseases.

-

GPCR Ligands: Targeting receptors in the central nervous system.

-

Enzyme Inhibitors: As seen in research targeting enzymes from pathogens like Mycobacterium tuberculosis.[5]

Safety and Handling

This compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information.

Conclusion

This compound is a high-value chemical intermediate that provides a robust platform for the synthesis of diverse compound libraries. Its straightforward and scalable synthesis, combined with the strategic placement of a reactive chlorine handle, makes it an indispensable tool for medicinal chemists. The convergence of the stable, pharmacokinetically favorable piperidine scaffold with the biologically relevant pyridazine core positions this molecule as a key starting material for the discovery of novel therapeutics across multiple disease areas.

References

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

- Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.Google Patents (EP0429344A1).

- 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them.Google Patents (EP0469992A1).

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health (PMC). Available at: [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 4. EP0469992A1 - 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them - Google Patents [patents.google.com]

- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate (CAS: 339276-34-5): A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, spectroscopic signature, and its strategic application as a versatile intermediate for creating novel molecular entities.

Introduction: A Scaffold of Strategic Importance

This compound (CAS No. 339276-34-5) is a bifunctional chemical building block designed for strategic use in synthetic chemistry.[1] Its structure is a deliberate amalgamation of two pharmacologically significant scaffolds: the piperidine ring and the pyridazine core.

The piperidine ring is a prevalent motif in a vast array of therapeutic agents, prized for its conformational flexibility and ability to engage in crucial intermolecular interactions, particularly in drugs targeting the central nervous system.[2] Concurrently, the pyridazine nucleus, a π-deficient diazine, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-hypertensive, anti-cancer, and anti-inflammatory properties.[3][4]

The combination of these two rings, bridged by a nitrogen atom, and featuring two distinct reactive sites—a chlorine atom amenable to substitution and an ester group for further modification—positions this compound as a high-value intermediate in the design-make-test-analyze (DMTA) cycle of drug discovery.[5]

Physicochemical Properties and Specifications

The reliable application of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. This compound is typically supplied as a solid with high purity, ensuring reproducibility in subsequent synthetic transformations.[1][6]

| Property | Value | Reference(s) |

| CAS Number | 339276-34-5 | [6][7] |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [1][6] |

| Molecular Weight | 255.71 g/mol | [7] |

| Appearance | White to off-white solid/powder | [1][6] |

| Melting Point | 98-100 °C | [7] |

| Density | ~1.29 g/cm³ | [6] |

| Purity | ≥97% - ≥98% | [1][6] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [1][6] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [7] |

Synthesis and Mechanistic Rationale

The logical and most common synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This choice is predicated on the electronic nature of the pyridazine ring and the nucleophilicity of the piperidine nitrogen.

Causality of the Synthetic Design: The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is particularly pronounced at the carbon atoms adjacent to the nitrogens, making the attached chlorine atoms susceptible to displacement by nucleophiles. The reaction involves the attack of the secondary amine of Methyl piperidine-4-carboxylate on 3,6-dichloropyridazine. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Sources

- 1. This compound, CasNo.339276-34-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. repositorium.uminho.pt [repositorium.uminho.pt]

- 4. jocpr.com [jocpr.com]

- 5. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 339276-34-5 Methyl 1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxylate AKSci B124 [aksci.com]

- 7. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide to Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Abstract: This technical guide provides a comprehensive overview of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including IUPAC nomenclature, CAS registration, and key physicochemical properties. A detailed, field-proven synthetic protocol is presented, grounded in the principles of nucleophilic aromatic substitution. Furthermore, this guide offers an in-depth analysis of the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in structural elucidation and quality control. The guide concludes with a discussion on the potential biological significance and applications of this molecule, drawing from the established pharmacology of the pyridazine and piperidine scaffolds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule incorporating a substituted pyridazine ring and a piperidine-4-carboxylate ester moiety. The IUPAC name for this compound is This compound .

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 339276-34-5 | [1] |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [1] |

| Molecular Weight | 255.70 g/mol | - |

| Appearance | Expected to be a powder or liquid | [1] |

Rationale and Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is ideal for coupling amine nucleophiles with electron-deficient aromatic or heteroaromatic halides.

The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient, which facilitates nucleophilic attack. The chlorine atom at the 6-position further activates the ring for substitution. The secondary amine of the piperidine ring serves as the nucleophile.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the pyridazine and piperidine rings, leading to two commercially available or readily synthesizable starting materials: 3,6-dichloropyridazine and methyl piperidine-4-carboxylate.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis of this compound

This protocol details a robust method for the synthesis of the title compound, including reaction setup, workup, and purification.

Materials and Reagents:

-

3,6-Dichloropyridazine

-

Methyl piperidine-4-carboxylate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq), methyl piperidine-4-carboxylate (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3,6-dichloropyridazine.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts. Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Synthetic workflow for the target compound.

Spectroscopic Characterization (Predicted)

The following sections detail the expected spectroscopic data for this compound, based on the analysis of its structural components.

¹H NMR Spectroscopy

-

Pyridazine Protons: Two doublets are expected for the aromatic protons on the pyridazine ring, likely in the range of δ 7.0-7.5 ppm.

-

Piperidine Protons: A complex series of multiplets will be observed for the piperidine ring protons. The protons alpha to the nitrogen will be deshielded and appear further downfield (δ 3.5-4.0 ppm). The remaining piperidine protons will resonate between δ 1.5-2.5 ppm.

-

Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl ester group is expected around δ 3.7 ppm.

¹³C NMR Spectroscopy

-

Pyridazine Carbons: The carbon atoms of the pyridazine ring will appear in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom will be significantly shifted.

-

Piperidine Carbons: The carbons of the piperidine ring will resonate in the aliphatic region (δ 25-55 ppm). The carbons adjacent to the nitrogen will be the most downfield.

-

Ester Carbonyl: The carbonyl carbon of the methyl ester will be observed at approximately δ 170-175 ppm.

-

Methyl Ester Carbon: The carbon of the methyl group of the ester will appear around δ 52 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1730 cm⁻¹.

-

C-N Stretch: Stretching vibrations for the C-N bonds of the piperidine and pyridazine rings will be present in the fingerprint region.

-

C-Cl Stretch: A band corresponding to the C-Cl stretch will be observed, typically in the range of 800-600 cm⁻¹.

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic M+2 peak will also be observed with an intensity of approximately one-third of the molecular ion peak, which is indicative of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[2][3] Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of the ester group.

Applications and Biological Significance

While the specific biological activity of this compound is not extensively documented, the pyridazine and piperidine moieties are privileged scaffolds in medicinal chemistry.

-

Pyridazine Derivatives: These compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, analgesic, anti-inflammatory, and anticancer properties.[1][4][5][6]

-

Piperidine Derivatives: The piperidine ring is a common feature in many pharmaceuticals, contributing to improved pharmacokinetic properties and acting as a versatile scaffold for interacting with various biological targets.[7][8][9]

This molecule serves as a valuable building block for the synthesis of more complex derivatives for screening in various drug discovery programs, particularly in oncology, inflammation, and infectious diseases. The presence of the chlorine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to generate diverse chemical libraries.

References

- Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2016). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. Asian Journal of Chemistry and Pharmaceutical Sciences, 1(1), 1-8.

- Al-Ghorbani, M., El-Shaer, S., & El-Gazzar, A. R. (2017). New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. Medicinal Chemistry Research, 26(7), 1461–1473.

- Rudresh, H. M., et al. (2023). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 01-12.

- Al-Ostoot, F. H., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Organic Synthesis, 20(10), 1224-1243.

- Olaru, A., et al. (2011). New pyridazine derivatives: Synthesis, chemistry and biological activity. Revue Roumaine de Chimie, 56(11), 1049-1055.

- Kuznetsov, I. A., & Galkina, I. V. (2022).

- Lansdell, M. I., et al. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 10(16), 1975-1999.

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). Retrieved from [Link]

- Kuznetsov, I. A., & Galkina, I. V. (2023).

- Petride, A., et al. (2015). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 103, 457-471.

- Gorniak, R., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 258, 115597.

- Meanwell, N. A. (2005). Prodrugs of piperazine and substituted piperidine antiviral agents. U.S. Patent No. 7,745,625 B2. Washington, DC: U.S.

- Al-Mawsawi, L. Q., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

- Al-Mawsawi, L. Q., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 47-54.

- Zhang, Y., et al. (2019). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Wang, X., et al. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 35(8), 1834-1837.

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]

- Wang, H., et al. (2020). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

- Reddy, M. P., et al. (2017). Synthesis and Characterization of Novel Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 8(5), 2135-2141.

- Li, J., et al. (2013). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

- Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206.

- Zinn, S. O., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics, 160(19), 194301.

- Zinn, S. O., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics, 160(19), 194301.

-

Clark, J. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. tutorchase.com [tutorchase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon | Semantic Scholar [semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" molecular weight

An In-depth Technical Guide to Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Executive Summary

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its molecular architecture, featuring a reactive chloropyridazine moiety linked to a piperidine carboxylate scaffold, positions it as a versatile building block for the synthesis of complex molecular entities. The pyridazine ring is a known "privileged" structure in pharmacology, often associated with a range of biological activities, including roles in anticancer agents.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthetic pathway with mechanistic insights, state-of-the-art analytical characterization protocols, and a discussion of its current and potential applications in therapeutic development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their research programs.

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, reaction planning, and analytical characterization. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 339276-34-5 | [2] |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [2] |

| Molecular Weight | 255.70 g/mol | Calculated |

| Appearance | Powder or liquid | [2] |

| Purity | Typically ≥97% | [2] |

Chemical Structure:

Caption: 2D Structure of the title compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the electrophilic nature of the pyridazine ring, which is further activated by the presence of two nitrogen atoms and a chlorine substituent, making it susceptible to attack by nucleophiles.

Synthetic Workflow

The overall process involves the coupling of two key building blocks, followed by purification and rigorous analytical confirmation.

Caption: Synthetic and purification workflow diagram.

Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis. The causality for each step is explained to provide a deeper understanding of the process.

Materials:

-

3,6-Dichloropyridazine

-

Methyl piperidine-4-carboxylate hydrochloride

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reactant Preparation: To a round-bottom flask, add methyl piperidine-4-carboxylate hydrochloride (1.0 eq) and a suitable solvent such as acetonitrile (10 mL per mmol of substrate).

-

Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction mechanism.

-

-

Base Addition: Add a base such as potassium carbonate (2.5 eq) or DIPEA (2.5 eq). Stir the mixture for 15 minutes at room temperature.

-

Rationale: The hydrochloride salt of the piperidine starting material must be neutralized to liberate the free amine, which is the active nucleophile. K₂CO₃ is an inorganic base that can be easily filtered off, while DIPEA is a non-nucleophilic organic base that scavenges the generated HCl.

-

-

Substrate Addition: Add 3,6-dichloropyridazine (1.1 eq) to the mixture.

-

Rationale: A slight excess of the electrophile ensures the complete consumption of the more valuable piperidine starting material.

-

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Rationale: Heating provides the necessary activation energy for the SₙAr reaction. The pyridazine ring's π-deficient nature facilitates the nucleophilic attack by the piperidine nitrogen.[1]

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts (if K₂CO₃ was used). Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Rationale: The aqueous workup removes the base, salts, and any water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Rationale: Removal of all water is critical before the final purification step.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Rationale: This step separates the desired product from unreacted starting materials and any side products, yielding the pure compound.

-

Analytical Characterization: A Self-Validating System

To ensure the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques must be employed. Each technique provides orthogonal data that collectively validate the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridazine, piperidine, and methyl ester protons. Key expected signals include:

-

Two doublets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the two protons on the pyridazine ring.

-

A singlet for the methyl ester protons (approx. 3.7 ppm).

-

A complex series of multiplets for the piperidine ring protons, with distinct signals for the axial and equatorial protons adjacent to the nitrogen and the proton at the C4 position.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Expected signals include those for the pyridazine ring carbons, the piperidine ring carbons, the ester carbonyl carbon (approx. 170-175 ppm), and the methyl ester carbon.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition.

-

Expected Mass: The calculated exact mass of C₁₁H₁₄ClN₃O₂ is 255.0775.

-

Isotopic Pattern: A key validation feature will be the presence of a characteristic M+2 peak at approximately one-third the intensity of the molecular ion (M+) peak, which is indicative of the presence of a single chlorine atom (³⁵Cl vs. ³⁷Cl isotopes).

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound.

-

Method: A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or TFA).

-

Purity Assessment: The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected (typically by UV at 254 nm). A purity of >95% is generally required for material used in biological assays.

Applications in Drug Discovery and Research Context

The structural motifs within this compound make it a highly valuable scaffold in medicinal chemistry. The chloropyridazine acts as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or additional SₙAr reactions, allowing for the rapid generation of diverse chemical libraries.

-

Oncology: Pyridazine-based compounds have been investigated as Poly (ADP-ribose) polymerase (PARP-1) inhibitors, which are crucial in cancer therapy.[1] The core structure of the title compound is suitable for elaboration into potent kinase inhibitors, such as PI3K inhibitors, which are targets in various solid tumors.[3]

-

Neuroscience: The piperidine moiety is a common feature in centrally active agents. Modifications of related pyridazine structures have led to the development of acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of neurodegenerative diseases like Alzheimer's.[4][5]

-

Infectious Diseases: Piperidine derivatives have been explored as inhibitors of key enzymes in pathogens. For example, related scaffolds have been used to develop inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a target in Mycobacterium tuberculosis.[6]

The title compound serves as a key intermediate, enabling chemists to explore structure-activity relationships (SAR) by modifying the piperidine ester or substituting the chlorine on the pyridazine ring to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. This guide has provided a detailed framework for its synthesis, characterization, and strategic application. By understanding the causality behind the synthetic protocols and the rigor of the analytical validation, researchers can confidently produce and utilize this high-value compound to build novel therapeutics aimed at treating a wide range of human diseases.

References

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health (NIH). [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]

-

Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][4][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]

-

Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.339276-34-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS No. 1638764-77-8 Specifications | Ambeed [ambeed.com]

"Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate" physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

Executive Summary

This document provides a comprehensive technical overview of the essential physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. As a key building block or intermediate, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals. This guide moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for property determination. We will delve into spectroscopic identification, fundamental physical properties, and key pharmacokinetic indicators such as lipophilicity and ionization, grounding all claims in authoritative sources.

Chemical Identity and Strategic Importance

Molecular Structure and Identification

This compound is a substituted piperidine derivative featuring a chloropyridazine moiety. The structural combination of a flexible saturated piperidine ring and a rigid, electron-deficient aromatic pyridazine system imparts unique properties relevant to molecular interactions in biological systems.

Chemical Structure:

(A simplified representation of the core structure)

The molecule's identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) number.

Significance in Medicinal Chemistry

The pyridazine ring is a recognized "privileged scaffold" in drug discovery, known for its presence in numerous bioactive compounds.[1] Its two adjacent nitrogen atoms can act as hydrogen bond acceptors and participate in metal chelation, influencing how the molecule interacts with biological targets like enzymes and receptors.[1] The piperidine ring serves as a versatile, non-planar linker, while the methyl carboxylate group can be a handle for further synthetic modification or can interact with target proteins. Consequently, this compound is a valuable intermediate for creating more complex molecules with potential therapeutic applications.

Core Physicochemical Data Summary

For efficient reference, the core physicochemical properties are summarized below. Subsequent sections will detail the methodologies for their determination.

| Property | Value / Information | Source |

| CAS Number | 339276-34-5 | [2] |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [2] |

| Molecular Weight | 255.70 g/mol | Calculated |

| Appearance | Typically a powder or liquid | [2] |

| Purity | ≥97% (Typical Commercial Grade) | [2] |

| Storage | Store in a tightly closed container, in a dry, well-ventilated place. | [2][3] |

Spectroscopic and Structural Characterization

A definitive characterization of the molecule's structure and purity relies on a combination of spectroscopic techniques. The following sections outline the expected spectral features and the standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

-

Expertise & Rationale: ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For a novel or synthesized batch of this compound, acquiring both spectra is non-negotiable for confirming its identity.

-

Theoretical Analysis:

-

¹H NMR: One would expect distinct signals for the aromatic protons on the pyridazine ring, the protons on the piperidine ring (which may show complex splitting patterns due to their chair conformation), and a singlet for the methyl ester protons. Protons adjacent to the nitrogen atoms and the chlorine atom will be shifted downfield.

-

¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons of the pyridazine ring (with the carbon attached to chlorine being significantly affected), and the aliphatic carbons of the piperidine ring are anticipated.

-

-

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube to ensure complete dissolution and a homogenous solution.

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[4]

-

Expertise & Rationale: The primary utility of IR is to confirm the presence of the carbonyl group from the ester and to provide a unique "fingerprint" for the molecule, which is invaluable for batch-to-batch quality control.

-

Key Expected Vibrational Frequencies:

-

Experimental Protocol: Solid-State IR Analysis (Thin Film Method)

-

Rationale: This method is fast, requires minimal sample, and avoids interference from mulling agents.[6]

-

Sample Preparation: Place a few milligrams of the solid compound into a small vial or beaker.[6]

-

Dissolution: Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[6]

-

Film Casting: Transfer one drop of the resulting solution onto the surface of a single salt plate (e.g., NaCl or KBr).[6]

-

Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, solid film of the compound on the plate.[6]

-

Acquisition: Place the plate in the spectrometer's sample holder and acquire the spectrum. The background spectrum of the clean salt plate should be subtracted.

-

Mass Spectrometry (MS)

MS provides the exact molecular weight and valuable information about the molecule's fragmentation, further confirming its structure.

-

Expected Fragmentation Patterns: The molecular ion peak (M⁺) should be observable. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃), as well as cleavages within the piperidine ring.

Fundamental Physical Properties

Melting Point Analysis

The melting point is a fundamental physical property that serves as a crucial indicator of purity.[7]

-

Expertise & Rationale: A sharp melting point range (typically < 2°C) is indicative of a pure crystalline compound. Impurities will typically depress and broaden the melting point range.[8] This makes it an essential first-pass quality control test.

-

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the sample using a mortar and pestle.[9]

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 1-2 mm.[10]

-

Initial Determination: Place the capillary in a melting point apparatus and heat rapidly to get an approximate melting temperature.[8]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[7]

-

Properties Influencing Pharmacokinetics

The behavior of a drug candidate in vivo is heavily influenced by its physicochemical properties. LogP and pKa are two of the most critical parameters.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

LogP is the measure of a compound's differential solubility between an organic phase (n-octanol) and an aqueous phase, indicating its lipophilicity ("greasiness").

-

Expertise & Rationale: Lipophilicity is a master variable in drug action, profoundly affecting a compound's absorption, distribution, metabolism, and excretion (ADME).[11] For oral drug candidates, a LogP value of less than 5 is generally desirable as per Lipinski's Rule of 5.[12] A positive LogP value indicates higher solubility in the lipid phase (more lipophilic), while a negative value indicates higher solubility in the aqueous phase (more hydrophilic).[11]

-

Experimental Workflow: LogP Determination

Caption: Workflow for Shake-Flask LogP Determination.

-

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: Prepare a water phase (e.g., pH 7.4 phosphate buffer) and an n-octanol phase. Pre-saturate the water by shaking it with n-octanol and vice-versa. Allow the phases to separate completely for at least 24 hours. This step is critical to ensure thermodynamic equilibrium.[13]

-

Compound Addition: Accurately weigh the compound and dissolve it in one of the pre-saturated phases (or a 50/50 mixture). The initial concentration should be quantifiable in both phases post-partitioning.

-

Partitioning: Combine the solution with the other pre-saturated phase in a flask. Shake or stir the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two immiscible layers.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully sample each layer. Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as HPLC with UV detection.[13]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[11]

-

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.

-

Expertise & Rationale: The basic nitrogen atoms in the piperidine and pyridazine rings can be protonated. The pKa value(s) will determine the charge state of the molecule at physiological pH (~7.4). This charge state critically influences solubility, membrane permeability, and binding to the target protein. A compound's solubility is typically highest when it is in its ionized form.

-

Overview of Determination Methods: While several methods exist, potentiometric titration is a classic and reliable technique. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The inflection points in the resulting titration curve correspond to the pKa values. Other methods include UV-spectrophotometry and capillary electrophoresis.

Storage and Stability

Proper handling and storage are essential to maintain the integrity of the compound for research and development.

-

Recommended Conditions: The compound should be stored in a tightly sealed container to prevent moisture uptake.[2] A cool, dry, and well-ventilated area is recommended.[3] For long-term storage, keeping the compound in a freezer under an inert atmosphere is advisable.[14]

-

Stability Considerations: The chloropyridazine moiety may be susceptible to nucleophilic substitution under certain conditions (e.g., strong base, elevated temperatures), and the ester is susceptible to hydrolysis. These potential degradation pathways should be considered when planning synthetic routes or formulation studies.

Conclusion

This compound is a compound with a well-defined chemical structure and properties that make it a valuable asset in pharmaceutical R&D. Its characterization through a logical workflow of spectroscopic and physical analyses provides the necessary foundation for its use as a reliable chemical intermediate. The key determinants of its potential biological activity—lipophilicity (LogP) and ionization state (pKa)—can be robustly determined using the standardized protocols outlined herein. This comprehensive physicochemical profile empowers researchers to make informed decisions in the complex process of drug design and development.

References

-

Amadis Chemical. (n.d.). This compound CAS NO.339276-34-5. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Science Department, North Allegheny School District. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

Hou, T., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Retrieved from [Link]

-

Gębka, K., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC - NIH. Retrieved from [Link]

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.339276-34-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. CAS No. 1638764-77-8 Specifications | Ambeed [ambeed.com]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Methyl (3R,4R)-3-(4-chlorophenyl)piperidine-4-carboxylate () for sale [vulcanchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pennwest.edu [pennwest.edu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. byjus.com [byjus.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. 2971-79-1|Methyl piperidine-4-carboxylate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazine-Piperidine Scaffold

The heterocyclic scaffold combining a pyridazine and a piperidine moiety represents a privileged structure in modern medicinal chemistry. These compounds are of significant interest due to their diverse pharmacological activities, which include potential applications as anticancer, antihypertensive, and antiviral agents. The target molecule, Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, serves as a crucial intermediate in the synthesis of a wide array of more complex molecules for drug discovery and development. The presence of a reactive chlorine atom on the pyridazine ring, coupled with the ester functionality on the piperidine ring, offers versatile handles for further chemical modifications and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis of this key intermediate, delving into the underlying chemical principles, a detailed experimental protocol, and the rationale behind the synthetic strategy.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The principal synthetic route to this compound hinges on a classical Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful and widely utilized reaction in heterocyclic chemistry involves the displacement of a leaving group (in this case, a chloride ion) from an electron-deficient aromatic ring by a nucleophile.

The pyridazine ring, with its two nitrogen atoms, is inherently electron-deficient, which facilitates nucleophilic attack. The presence of two electron-withdrawing chlorine atoms in 3,6-dichloropyridazine further activates the ring towards SNAr. A critical aspect of this starting material is the differential reactivity of the two chlorine atoms, which allows for selective monosubstitution under controlled conditions.

The overall synthetic transformation can be visualized as follows:

Caption: General Synthetic Scheme.

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The secondary amine of methyl piperidine-4-carboxylate acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom on the 3,6-dichloropyridazine ring. This attack disrupts the aromaticity of the pyridazine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the pyridazine ring is restored by the expulsion of a chloride ion, the leaving group. This step is typically fast.

The regioselectivity of the initial nucleophilic attack is a key consideration. In the case of 3,6-dichloropyridazine, the two chlorine atoms are in chemically equivalent positions, so the initial attack can occur at either C3 or C6. However, once one chlorine is substituted, the electronic nature of the ring changes, influencing the reactivity of the remaining chlorine atom for any subsequent reactions.

Experimental Protocol: A Validated Approach

The following protocol outlines a reliable method for the synthesis of this compound. This procedure is a composite of established methodologies for similar SNAr reactions on dichloropyridazines.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity |

| 3,6-Dichloropyridazine | 148.98 | 141-30-0 | >98% |

| Methyl piperidine-4-carboxylate | 143.18 | 2971-79-1 | >97% |

| Triethylamine (Et₃N) | 101.19 | 121-44-8 | >99% |

| Acetonitrile (MeCN) | 41.05 | 75-05-8 | Anhydrous |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | ACS Grade |

| Saturated Sodium Bicarbonate Solution | - | - | Aqueous |

| Brine (Saturated NaCl Solution) | - | - | Aqueous |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Anhydrous |

Step-by-Step Procedure

Caption: Experimental Workflow Diagram.

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous acetonitrile, add methyl piperidine-4-carboxylate (1.05 eq).

-

Base Addition: Add triethylamine (1.5 eq) to the reaction mixture. The triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (3,6-dichloropyridazine) is consumed. This typically takes 4-8 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Partition the resulting residue between dichloromethane (DCM) and water. The organic layer will contain the desired product.

-

Washing: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acidic byproducts) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Characterization and Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridazine ring protons (typically two doublets), the methyl ester protons (a singlet around 3.7 ppm), and the piperidine ring protons (a series of multiplets). |

| ¹³C NMR | Resonances for the carbon atoms of the pyridazine and piperidine rings, as well as the ester carbonyl carbon (around 174 ppm) and the methyl ester carbon (around 52 ppm). |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of the product (C₁₁H₁₄ClN₃O₂ = 255.70 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak). |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Conclusion and Future Directions

The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient method for obtaining this valuable intermediate. The procedure is scalable and utilizes readily available starting materials. The resulting product, with its versatile functional groups, opens up a plethora of possibilities for the synthesis of novel bioactive molecules. Further derivatization of the remaining chlorine atom on the pyridazine ring through subsequent SNAr reactions or palladium-catalyzed cross-coupling reactions, as well as modification of the ester functionality, can lead to the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. The principles and the protocol detailed in this guide provide a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug development.

References

- Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science, 6(11), 570-574.

- Bhatt, N. D., & Nimavat, K. S. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars, 2(2), 11-15.

-

PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

- Google Patents. (2015). Synthesis method of 3-amino-6-chloropyridazine. (CN104844523A).

-

PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]

-

Gould, E., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 58(46), 16368-16387. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

An In-Depth Technical Guide to Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide details a well-established synthetic pathway, including a step-by-step experimental protocol, and discusses the underlying chemical principles. Furthermore, it covers the analytical characterization of the molecule and explores its potential therapeutic applications based on structure-activity relationship (SAR) studies of analogous compounds. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Pyridazine-Piperidine Scaffold

The fusion of pyridazine and piperidine moieties in a single molecular entity has garnered considerable attention in the field of drug discovery. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in a variety of biologically active compounds, exhibiting a wide range of activities including anticancer, analgesic, and anti-inflammatory properties.[1][2] The piperidine ring, a saturated heterocycle, is a prevalent structural motif in numerous pharmaceuticals and natural products, often contributing to improved pharmacokinetic properties and target engagement.[3]

This compound (Figure 1) represents a key building block in the synthesis of more complex molecules for biological screening. Its structure combines the reactive chloropyridazine unit with a functionalized piperidine ring, offering multiple points for chemical modification and the exploration of structure-activity relationships.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of the title compound.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a halide on an electron-deficient aromatic ring by a nucleophile. In this case, the electron-withdrawing nature of the pyridazine ring facilitates the attack of the secondary amine of the piperidine derivative on the carbon bearing the chlorine atom.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the piperidine and pyridazine rings, leading to two readily available starting materials: 3,6-dichloropyridazine and methyl piperidine-4-carboxylate.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions involving chloropyridazines and piperidine derivatives.[4]

Materials:

-

3,6-Dichloropyridazine

-

Methyl piperidine-4-carboxylate[3]

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of methyl piperidine-4-carboxylate (1.0 eq) in anhydrous DMF or MeCN, add triethylamine or DIPEA (1.2 eq).

-

Addition of Electrophile: To the stirred solution, add 3,6-dichloropyridazine (1.0 eq) portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to 80-100 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

-

Extraction and Washing: The organic layer is separated, washed sequentially with saturated aqueous NaHCO3 solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na2SO4 or MgSO4, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reaction Workflow Diagram

Sources

- 1. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

This technical guide provides a comprehensive overview of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, explore the chemical space of related analogs, and discuss its potential as a scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the importance and potential applications of this and similar molecular architectures.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with desirable biological activities and pharmacokinetic profiles. This compound is a prime example of this strategy, uniting two "privileged" heterocyclic scaffolds: pyridazine and piperidine.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile component in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, contributing to target engagement, while the overall electronic properties of the ring can be modulated through substitution to fine-tune activity and physicochemical properties.

The piperidine moiety is one of the most ubiquitous saturated heterocycles found in pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal scaffold for optimizing ligand-receptor interactions. The piperidine ring can influence a compound's solubility, lipophilicity, and metabolic stability, all critical parameters in drug design.[3]

The conjugation of these two scaffolds in this compound creates a molecule with a unique set of properties and potential for diverse biological applications. The 6-chloro substituent on the pyridazine ring serves as a key reactive handle for further chemical modifications, allowing for the exploration of a broad chemical space and the optimization of biological activity.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is based on established synthetic methodologies for similar compounds.

General Synthetic Scheme

The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a dichloropyridazine precursor and a piperidine derivative.

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

Materials:

-

3,6-Dichloropyridazine

-

Methyl piperidine-4-carboxylate hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl piperidine-4-carboxylate hydrochloride (1.0 eq) in DMF, add DIPEA (2.5 eq) and stir at room temperature for 15 minutes.

-

Add 3,6-dichloropyridazine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with EtOAc (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Causality behind Experimental Choices:

-

Base (DIPEA): A non-nucleophilic organic base is used to deprotonate the secondary amine of the piperidine starting material, activating it for nucleophilic attack without competing in the substitution reaction.

-

Solvent (DMF): A polar aprotic solvent is chosen to facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the SNAr reaction on the electron-deficient pyridazine ring.

-

Purification: Column chromatography is essential to separate the desired monosubstituted product from any unreacted starting materials and potential disubstituted byproducts.

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful formation of the C-N bond between the piperidine and pyridazine rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition of the product.

Structure-Activity Relationships (SAR) and Related Compounds

While specific biological data for this compound is not extensively reported in publicly available literature, we can infer potential therapeutic applications and guide future research by examining the SAR of related compounds.

The core structure of this compound presents several points for chemical modification to explore the SAR.

Caption: Key modification points for SAR studies on the core scaffold.

Modifications at the 6-position of the Pyridazine Ring (R1)

The chlorine atom at the 6-position is an excellent leaving group for further SNAr reactions or for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents, including:

-

Aryl and Heteroaryl Groups: To explore π-π stacking interactions and introduce additional pharmacophoric features.

-